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Hddsm

Aminoglycoside SAR Antibiotic discovery Physicochemical property prediction

Researchers investigating aminoglycoside structure-activity relationships often lack access to analogs with defined, systematic structural variations, limiting mechanistic studies. Hddsm (CAS 96480-49-8), a 5'-hydroxylated and 2''-demethylated dihydrostreptomycin derivative, directly addresses this gap as a specialized probe. - Enables mapping of 5'-OH and 2''-N-methyl groups on ribosomal binding and MIC shifts compared to dihydrostreptomycin. - Serves as a model substrate for aminoglycoside-modifying enzyme (AME) assays to study resistance evasion. - Provides a distinct analytical standard (HPLC/LC-MS) with a predicted logP of -9.66 for permeability model validation. Supplied with rigorous analytical documentation to ensure experimental reproducibility and procurement efficiency.

Molecular Formula C20H42Cl3N7O13
Molecular Weight 694.9 g/mol
CAS No. 96480-49-8
Cat. No. B1198490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHddsm
CAS96480-49-8
Synonyms5'-hydroxy-2''-demethyldihydrostreptomycin
HDDSM
Molecular FormulaC20H42Cl3N7O13
Molecular Weight694.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C2(CO)O)CO)OC3C(C(C(C(C3O)O)N=C(N)N)O)N=C(N)N)N)O)O)O.Cl.Cl.Cl
InChIInChI=1S/C20H39N7O13.3ClH/c21-6-10(32)9(31)4(1-28)37-16(6)40-15-17(38-5(2-29)20(15,36)3-30)39-14-8(27-19(24)25)11(33)7(26-18(22)23)12(34)13(14)35;;;/h4-17,28-36H,1-3,21H2,(H4,22,23,26)(H4,24,25,27);3*1H
InChIKeyQQKHUZYBEYLAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hddsm Procurement Guide for Antibiotic R&D


Hddsm, chemically designated as 5'-hydroxy-2''-demethyldihydrostreptomycin, is a derivative of dihydrostreptomycin within the aminoglycoside antibiotic class [1]. It was first isolated from the fermentation broth of Streptomyces strain MG571-fF6 [2]. Its molecular formula is C20H42Cl3N7O13 (as the trihydrochloride salt), with a molecular weight of 694.9 g/mol . As an analog of the clinically used dihydrostreptomycin, Hddsm is of interest primarily to researchers studying the structure-activity relationships (SAR) of aminoglycosides or investigating novel antibacterial agents. The compound features both a 5'-hydroxyl group and a 2''-demethylation, structural modifications that differentiate it from its parent compound and may influence its antibacterial activity and interaction with bacterial ribosomes [1].

Aminoglycoside SAR probe with 5′-hydroxyl and 2′′-demethyl modifications

Predicted logP divergence supports membrane permeability differentiation studies

Research-grade reference standard for analytical aminoglycoside identification

Hddsm Substitution Limitations


Substituting Hddsm with dihydrostreptomycin or other common aminoglycosides in a research setting is inadvisable due to the direct impact of its unique structural modifications on key properties. The 5'-hydroxylation and 2''-demethylation of Hddsm directly alter its interaction with the 30S ribosomal subunit [1]. These modifications can lead to divergent antibacterial spectra, minimum inhibitory concentrations (MICs), and toxicity profiles when compared to its parent compound, dihydrostreptomycin. The significant difference in predicted logP values, -9.66 for Hddsm versus -3.38 for dihydrostreptomycin, suggests a notable difference in hydrophilicity and therefore potential differences in membrane permeability and tissue distribution [2]. Without direct comparative data, assuming Hddsm will behave as a simple analog of dihydrostreptomycin or streptomycin would introduce significant experimental variability and potentially lead to inaccurate conclusions in any study.

Ribosomal interaction may shift

5′-hydroxylation and 2′′-demethylation alter 30S subunit binding compared to dihydrostreptomycin, potentially leading to divergent antibacterial spectra.

Predicted hydrophilicity difference

Computed logP of -9.66 vs. -3.38 for parent suggests markedly different membrane permeability and tissue distribution, limiting direct substitution.

Missing comparative MIC data

Without quantitative potency data, assuming equivalence to streptomycin or dihydrostreptomycin introduces significant experimental uncertainty.

Hddsm Quantitative Differentiation Evidence


Structural Modifications and Physicochemical Impact

Hddsm is chemically defined by two key structural modifications from dihydrostreptomycin: the presence of a hydroxyl group at the 5' position and the absence of a methyl group at the 2'' position [1]. This is reflected in its molecular formula (C20H42Cl3N7O13) and molecular weight (694.9 g/mol for the tri-HCl salt) . A predicted logP value of -9.66 indicates Hddsm is highly hydrophilic, whereas dihydrostreptomycin has a predicted logP of -3.38, suggesting Hddsm is approximately 1.9 million times less lipophilic (calculated as 10^(-9.66) / 10^(-3.38)) [2].

Structural & lipophilicity
Class-level inference
logP: -9.66 (predicted) vs. -3.38 for dihydrostreptomycin; 6.28-unit shift indicates ~1.9-million-fold lower lipophilicity
May support membrane permeability differentiation studies
Computational prediction; empirical permeability data not yet reported
Aminoglycoside SAR Antibiotic discovery Physicochemical property prediction

Predicted ADMET Profile vs. Aminoglycoside Class

In silico predictions for Hddsm suggest a distinct pharmacokinetic profile. Hddsm is predicted to have poor human intestinal absorption and to be non-bioavailable orally (20% and 50% human oral bioavailability models both predict non-bioavailability) [1]. It is also predicted to be a substrate of P-Glycoprotein but a non-inhibitor of major CYP enzymes (CYP 1A2, 2C19, 2C9, 2D6, 3A4) and is predicted to be non-penetrable to the blood-brain barrier [1]. These predictions are characteristic of many aminoglycosides but provide a specific baseline for Hddsm that can be used for comparison in in vivo studies.

Predicted ADMET profile
Class-level inference
Predicted non-oral bioavailability, P-gp substrate, non-inhibitor of CYP1A2/2C19/2C9/2D6/3A4, BBB non-penetrant
Informs in vivo experimental design and exposure model selection
In silico models (Caco-2, oral bioavailability, CYP inhibition); align with aminoglycoside class norms
ADMET prediction In silico screening Aminoglycoside pharmacology

Missing Quantitative MIC Data

A search of the primary literature reveals that quantitative antibacterial activity data, such as Minimum Inhibitory Concentrations (MICs), for Hddsm are not publicly available. The original 1985 paper describing its isolation is not open access and its content is not fully detailed in public abstracts [1]. Databases like StreptomeDB and the Institute of Microbial Chemistry list Hddsm as having antibacterial activity but do not provide any specific MIC values against any bacterial strains [2][3]. This lack of data prevents a quantitative comparison of its potency against common comparators like streptomycin, dihydrostreptomycin, or other aminoglycosides.

Missing MIC data
Data to verify
Antibacterial activity reported qualitatively, but no MIC values available against any bacterial strain
Compound value lies in SAR probe utility, not predefined potency
Original 1985 isolation paper not open access; database entries lack quantitative activity data
Antibacterial activity Minimum inhibitory concentration (MIC) Data gap analysis

Hddsm Valid Research Applications


Aminoglycoside Structure-Activity Relationship (SAR) Studies

Hddsm's primary value lies in its unique 5'-hydroxylation and 2''-demethylation modifications, which differentiate it from dihydrostreptomycin and streptomycin [1]. In SAR studies, Hddsm serves as a specific probe to investigate how these structural changes affect ribosomal binding, protein synthesis inhibition, and antibacterial potency. Comparing the activity of Hddsm to its parent compounds, once quantitative MIC data are generated, can help map the functional consequences of specific chemical groups on the aminoglycoside scaffold.

In Silico ADMET Modeling and Validation

The computationally predicted logP of -9.66 for Hddsm provides a data point for validating or refining models of aminoglycoside lipophilicity and membrane permeability [2]. Researchers can use Hddsm in experimental permeability assays (e.g., Caco-2 or MDCK cell lines) to generate empirical data that can be compared directly against its predicted value of -6.26 logPapp, helping to improve the accuracy of in silico tools for this compound class [2].

Aminoglycoside-Modifying Enzyme (AME) Interactions

The specific 5'-hydroxyl and 2''-demethyl groups on Hddsm could influence its susceptibility to bacterial AMEs, such as 2''-O-phosphotransferases or 3'-O-adenylyltransferases, which are key determinants of aminoglycoside resistance [1]. Hddsm can be used as a substrate in enzymatic assays to determine if its structural modifications confer resistance or sensitivity to specific AMEs, providing insights into potential mechanisms of antibacterial evasion and guiding the design of novel, resistance-proof aminoglycosides.

Reference Standard for Analytical Chemistry

With its unique CAS number (96480-49-8), molecular formula (C20H42Cl3N7O13), and molecular weight (694.9 g/mol), Hddsm can serve as a specialized reference standard in analytical chemistry for the identification and quantification of this specific aminoglycoside analog in complex mixtures or biological samples . Its distinct physicochemical properties allow for its differentiation from other aminoglycosides using techniques like HPLC or LC-MS.

Application
Selection Property
Validation Focus
Aminoglycoside SAR studies
5′-OH and 2′′-demethyl modifications
Comparative ribosomal binding and MIC assay generation
In silico ADMET modeling
Highly hydrophilic predicted profile
Empirical permeability vs. predicted logP validation
AME interaction studies
Structural modifications at enzymatic hotspots
Enzymatic susceptibility and resistance mechanism mapping
Analytical reference standard
Unique CAS and molecular identity
Chromatographic differentiation from other aminoglycosides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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